4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Phenyl Group: This step might involve the use of phenylation reactions, such as Suzuki coupling or Friedel-Crafts acylation.
Formation of the Carboxamide Group: This can be done through amidation reactions using isopropylamine and suitable activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenylquinazoline-7-carboxamide: Lacks the isopropyl group.
3-phenylquinazoline-4-one: Lacks the carboxamide group.
4-oxo-3-phenyl-N-methylquinazoline-7-carboxamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of the isopropyl group, which might influence its biological activity, solubility, and overall chemical properties.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-oxo-3-phenyl-N-propan-2-ylquinazoline-7-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)20-17(22)13-8-9-15-16(10-13)19-11-21(18(15)23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,22) |
InChI Key |
LDTPYVUNFKYXST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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